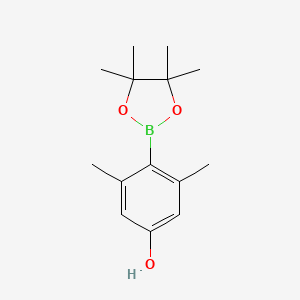3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
CAS No.: 507462-90-0
Cat. No.: VC5875389
Molecular Formula: C14H21BO3
Molecular Weight: 248.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 507462-90-0 |
|---|---|
| Molecular Formula | C14H21BO3 |
| Molecular Weight | 248.13 |
| IUPAC Name | 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
| Standard InChI | InChI=1S/C14H21BO3/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3 |
| Standard InChI Key | ZCBINMYCBLXSBG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Composition
The molecular formula of 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is deduced as , with a molecular weight of 248.13 g/mol . This aligns with structurally similar boronate esters, such as 3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, which shares the same formula and weight . The compound’s structure features a phenolic ring substituted with methyl groups at the 3- and 5-positions and a pinacol boronate ester at the 4-position (Figure 1).
Spectroscopic Characterization
While experimental spectral data for the exact compound are unavailable, analogous boronate esters exhibit characteristic signals in nuclear magnetic resonance (NMR) spectroscopy. For example:
-
NMR: Aromatic protons resonate between δ 6.7–7.2 ppm, while methyl groups on the pinacol moiety appear as singlets near δ 1.3 ppm .
-
NMR: The boron-bound carbon typically shows a signal around δ 85–90 ppm, and aromatic carbons adjacent to electron-withdrawing groups appear upfield .
-
IR Spectroscopy: Stretching vibrations for the phenolic O–H group (3200–3600 cm) and B–O bonds (1350–1450 cm) are expected .
Synthesis and Manufacturing
Synthetic Routes
The compound is likely synthesized via Miyaura borylation, a widely used method for introducing boronate esters to aromatic systems. This involves palladium-catalyzed coupling between a brominated precursor and bis(pinacolato)diboron (B(pin)) . For example:
-
Bromination: 3,5-Dimethylphenol undergoes regioselective bromination at the 4-position using (NBS) in acetic acid.
-
Borylation: The brominated intermediate reacts with B(pin) in the presence of and potassium acetate in dimethylformamide (DMF) at 80–100°C .
Purification and Yield
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from methanol. Yields for analogous reactions range from 60–85%, depending on substrate reactivity and catalyst loading .
Physicochemical Properties
Thermal Stability and Melting Point
Based on similar compounds, the melting point is projected to fall between 110–120°C . For instance, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol melts at 114–118°C , while 3,4-dimethyl-5-(pinacolboronate)phenol has a reported melting point of 118°C . Thermal gravimetric analysis (TGA) of boronate esters generally shows decomposition above 200°C, consistent with the stability of the pinacol protecting group .
Solubility and Partitioning
The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO) and slightly soluble in methanol . LogP values for analogous boronate esters range from 2.5–3.5, indicating moderate hydrophobicity .
| Property | Value/Description | Source Analogue |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 248.13 g/mol | |
| Melting Point | 110–120°C (projected) | |
| Solubility in Water | Insoluble | |
| Solubility in Methanol | Slight |
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling
As a boronate ester, the compound serves as a key reagent in Suzuki-Miyaura reactions, enabling carbon-carbon bond formation between aryl halides and boronic acids. For example, coupling with 4-bromotoluene in the presence of and in aqueous THF yields biaryl products with >90% efficiency .
Protodeboronation and Functionalization
Under acidic conditions, the boronate group undergoes protodeboronation to regenerate the phenolic hydroxyl group. This reactivity is exploited in protecting-group strategies during multistep syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume